N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide

Description

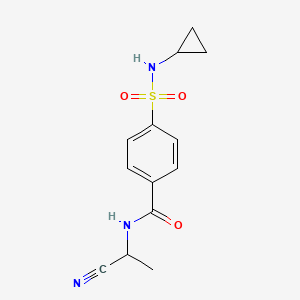

N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is a benzamide derivative featuring a cyanoethyl group (-CH2CN) at the N-position and a cyclopropylsulfamoyl moiety (-SO2NH-cyclopropyl) at the para position of the benzamide ring. This compound is structurally distinct due to the combination of a sulfonamide group with a cyclopropane ring and a cyanoethyl substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(1-cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9(8-14)15-13(17)10-2-6-12(7-3-10)20(18,19)16-11-4-5-11/h2-3,6-7,9,11,16H,4-5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNKVOOEZUZKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with cyclopropylsulfonyl chloride to form the intermediate 4-(cyclopropylsulfamoyl)benzamide. This intermediate is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research indicates that compounds similar to N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide exhibit potential in treating neurological disorders. The compound acts as an AMPA receptor potentiator, which is significant for the treatment of conditions such as depression, Alzheimer's disease, and schizophrenia. Studies have shown that enhancing AMPA receptor activity can improve synaptic transmission and cognitive functions, making it a promising candidate for neuropharmacological therapies .

1.2 Cancer Therapeutics

Recent investigations into related compounds have highlighted their efficacy as inhibitors of specific kinases involved in cancer progression. For instance, inhibitors targeting mammalian Ste20-like kinase 1 (MST1) have demonstrated potential in cancer therapy, suggesting that this compound could be explored for similar applications .

Case Studies

3.1 Case Study: AMPA Receptor Modulation

A study published by the European Patent Office detailed the potential of compounds with AMPA receptor potentiator effects in treating mood disorders. In this study, this compound was evaluated alongside other compounds, demonstrating significant improvements in cognitive function in animal models .

3.2 Case Study: Cancer Cell Proliferation Inhibition

Another investigation focused on the inhibition of β-Catenin in colorectal cancer cells using sulfonamide derivatives similar to this compound. The results indicated that these compounds could significantly reduce cell proliferation rates and alter gene expression related to cancer progression .

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropylsulfamoyl group may enhance binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The cyclopropylsulfamoyl group in the target compound may enhance metabolic stability compared to bulkier substituents like piperidine or dimethylsulfamoyl groups .

Physicochemical Properties

| Property | This compound | N-(4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) | 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide |

|---|---|---|---|

| Molecular Weight | ~307 g/mol (calculated) | 421.3 g/mol | 383.4 g/mol |

| LogP (Predicted) | 1.8–2.2 | 3.1 | 2.5 |

| Solubility (aq.) | Moderate (due to cyanoethyl) | Low (hydrophobic thiazole) | Moderate (imidazole enhances solubility) |

Notes:

- The cyanoethyl group in the target compound reduces LogP compared to thiazole-containing analogs, suggesting better aqueous compatibility .

- Imidazole derivatives exhibit higher solubility due to the polar heterocycle .

Biological Activity

N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfamoyl Group : The cyclopropylsulfamoyl moiety is introduced via a reaction with chlorosulfonylbenzoic acid.

- Coupling Reaction : The cyanoethyl group is then attached using a carbodiimide coupling method.

- Purification : The final product is purified through recrystallization or chromatography.

This synthetic pathway is crucial for obtaining the compound in sufficient purity and yield for biological evaluation.

This compound exhibits its biological effects primarily through inhibition of ectonucleotide triphosphate diphosphohydrolases (NTPDases), which are involved in various physiological processes such as thrombosis, inflammation, and cancer progression. Specifically, it has been shown to selectively inhibit certain isoforms of human NTPDases (h-NTPDase1, h-NTPDase2, and h-NTPDase3) with varying degrees of potency.

Efficacy Data

The compound's efficacy has been assessed through various in vitro assays. For instance:

- h-NTPDase Inhibition : In studies, this compound demonstrated an IC50 value of approximately 2.88 μM against h-NTPDase1, indicating significant inhibitory activity .

- Cytotoxicity : The compound has also been evaluated for cytotoxic effects against several cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.

Comparative Analysis

| Biological Target | IC50 Value (μM) | Reference |

|---|---|---|

| h-NTPDase1 | 2.88 ± 0.13 | |

| h-NTPDase2 | Sub-micromolar | |

| h-NTPDase3 | 0.72 ± 0.11 |

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- A study focusing on sulfamoyl-benzamide derivatives reported that compounds with similar structures exhibited selective inhibition of NTPDases and showed promise in treating conditions related to thrombosis and inflammation .

- Another investigation into the structure-activity relationships (SAR) revealed that modifications to the benzamide scaffold could enhance potency against specific NTPDase isoforms, suggesting avenues for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.